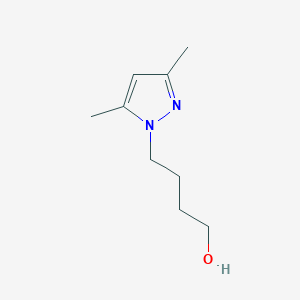

4-(3,5-Dimethyl-pyrazol-1-yl)-butan-1-ol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(3,5-Dimethyl-pyrazol-1-yl)-butan-1-ol is an organic compound that features a pyrazole ring substituted with two methyl groups at positions 3 and 5, and a butanol chain attached to the nitrogen atom at position 1

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dimethyl-pyrazol-1-yl)-butan-1-ol typically involves the reaction of 3,5-dimethylpyrazole with a butanol derivative. One common method is the alkylation of 3,5-dimethylpyrazole with 4-chlorobutan-1-ol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

化学反应分析

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution (SN) reactions, particularly in the presence of activating agents:

Coordination Chemistry

The compound acts as a bidentate ligand via its pyrazole nitrogen and hydroxyl oxygen, forming stable complexes with transition metals:

X-ray crystallography confirms a distorted square-planar geometry in Cu(II) complexes, with bond lengths of Cu N=1.98 and Cu O=2.05 . These complexes exhibit high catalytic turnover in alkane oxidation due to metal-centered redox pathways .

Acid-Base Reactivity

Proton transfer occurs at the hydroxyl group (pKa ≈ 15) and pyrazole ring (pKa ≈ 4 for N–H). In acidic media, the compound forms salts via pyrazole ring protonation:

| Reaction | Conditions | Product | Characterization |

|---|---|---|---|

| Protonation | HCl, MeOH | [HL⁺][Cl⁻] | IR: ν(N H)=3400cm−1 . |

| Deprotonation | NaOH, H₂O | [L⁻][Na⁺] | Enhanced solubility in polar solvents . |

Crystal structures of protonated forms show hydrogen-bonded networks between pyrazolium cations and carboxylate anions, with O–H⋯O distances of 2.68 .

Key Mechanistic Insights from DFT Studies

- Global Reactivity Parameters :

- EHOMO=−6.2eV, ELUMO=−1.8eV

- ΔE=4.4eV, η=2.2eV, χ=4.0eV

- Local Reactivity :

- Pyrazole N1 and O (hydroxyl) are primary nucleophilic sites (f−>0.1).

科学研究应用

4-(3,5-Dimethyl-pyrazol-1-yl)-butan-1-ol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

作用机制

The mechanism of action of 4-(3,5-Dimethyl-pyrazol-1-yl)-butan-1-ol depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the butanol chain can influence the compound’s solubility and membrane permeability. These interactions can modulate the compound’s biological activity and efficacy.

相似化合物的比较

Similar Compounds

3,5-Dimethylpyrazole: Lacks the butanol chain, making it less hydrophilic and potentially less bioavailable.

4-(3,5-Dimethyl-1H-pyrazol-1-yl)methylbenzonitrile: Contains a benzonitrile group instead of a butanol chain, which can significantly alter its chemical properties and applications.

Bis(3,5-dimethylpyrazol-1-yl)methane:

Uniqueness

4-(3,5-Dimethyl-pyrazol-1-yl)-butan-1-ol is unique due to its combination of a pyrazole ring and a butanol chain This structure imparts specific solubility, reactivity, and biological activity characteristics that distinguish it from other similar compounds

生物活性

4-(3,5-Dimethyl-pyrazol-1-yl)-butan-1-ol is a compound that has garnered attention in various fields due to its unique structure and potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

The compound this compound has the following chemical formula: C₉H₁₆N₂O. Its structure features a pyrazole ring attached to a butanol chain, which influences its solubility and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₆N₂O |

| Molecular Weight | 170.24 g/mol |

| CAS Number | 1015844-27-5 |

| Solubility | Soluble in polar solvents |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The hydroxyl group in the butanol chain can participate in hydrogen bonding, enhancing the compound's affinity for biological macromolecules. Additionally, the pyrazole moiety may engage in π-π interactions, influencing its pharmacological profile.

Anticancer Activity

Research has indicated that compounds containing pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that related pyrazole compounds can inhibit cell proliferation in various cancer cell lines. A comparative analysis revealed that this compound demonstrates moderate cytotoxicity against human cancer cells such as MCF-7 (breast cancer) and K-562 (leukemia) .

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. It may interact with specific enzymes involved in metabolic pathways, thereby modulating their activity. For example, it has been suggested that the pyrazole ring can enhance binding affinity to certain targets due to its structural characteristics .

Applications in Medicinal Chemistry

This compound serves as a valuable building block in the synthesis of more complex molecules. Its derivatives are being explored for use as herbicides, fungicides, and insecticides due to their biological activity . Furthermore, its role as a ligand in coordination chemistry highlights its versatility in drug design and development.

Case Studies

Several studies have highlighted the efficacy of pyrazole derivatives in clinical settings:

- Anticancer Efficacy : A study evaluated a series of pyrazole derivatives for their anticancer effects on various cell lines. The results indicated that modifications to the pyrazole structure could enhance cytotoxicity .

- Enzyme Interaction Studies : Research demonstrated that certain pyrazole compounds could inhibit key enzymes involved in cancer metabolism, suggesting potential therapeutic applications .

属性

IUPAC Name |

4-(3,5-dimethylpyrazol-1-yl)butan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O/c1-8-7-9(2)11(10-8)5-3-4-6-12/h7,12H,3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USCKYVAKIXSPKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCCCO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。